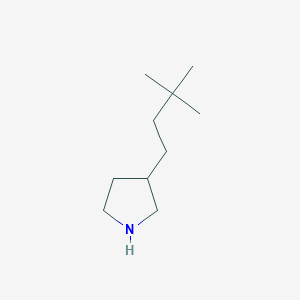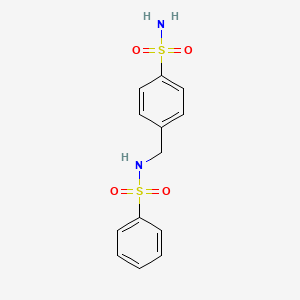
4-(Benzenesulfonamidomethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Benzenesulfonamidomethyl)benzenesulfonamide is a compound that falls within the category of benzenesulfonamides, which are known for their diverse biological activities. These compounds have been extensively studied due to their potential as inhibitors of various enzymes, such as carbonic anhydrases, and their role in medicinal chemistry as potential therapeutic agents.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide moiety to enhance biological activity or to study structure-activity relationships (SAR). For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase involves the incorporation of a phenylthiazol moiety into the benzenesulfonamide structure . Similarly, the synthesis of compounds with a triazole moiety linked to the benzenesulfonamide has been reported, which showed significant inhibition of carbonic anhydrase isoforms . These synthetic approaches often involve multi-step reactions, including condensation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, a sulfonamide compound with a hydroxy-methylbenzylidene amino group was characterized using these techniques, revealing its crystalline structure in the monoclinic space group . The molecular structure is crucial for understanding the interaction of these compounds with biological targets, as it determines the binding affinity and specificity.
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological activity. The introduction of different substituents can significantly alter the reactivity and interaction with enzymes. For instance, the introduction of a pyrazole moiety into the benzenesulfonamide structure resulted in compounds with cytotoxic and carbonic anhydrase inhibitory effects . The reactivity of these compounds is also influenced by the presence of metal ions, as seen in the synthesis of metal complexes with benzenesulfonamide ligands, which showed biological activity against fungi .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzenesulfonamide core. These properties are essential for the pharmacokinetic profile of potential drugs. For example, the introduction of tetrazole moieties into the benzenesulfonamide structure was investigated for their antibacterial activity and carbonic anhydrase inhibition, which is partly determined by these physical and chemical properties . Additionally, the synthesis of novel quinolines from benzenesulfonamide derivatives demonstrated the potential of these compounds as anticancer and radioprotective agents, highlighting the importance of their physical and chemical properties in drug design .
Scientific Research Applications
Polymer-Supported Benzenesulfonamides in Chemical Transformations
Polymer-supported benzenesulfonamides, derived from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been pivotal in various chemical transformations. This includes facilitating unusual rearrangements to yield a spectrum of privileged scaffolds, showcasing the versatility of benzenesulfonamide derivatives in synthesizing complex molecular structures for research purposes (Fülöpová & Soural, 2015).
Carbonic Anhydrase Inhibitory Effects
The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides by microwave irradiation demonstrated their significant inhibitory effects on carbonic anhydrase I and II isoenzymes. This highlights the potential of benzenesulfonamide derivatives in the development of inhibitors for enzymes involved in various physiological processes, contributing to the understanding of enzyme function and inhibition (Gul et al., 2016).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base exhibited high singlet oxygen quantum yield. Such derivatives show promise as Type II photosensitizers for cancer treatment in photodynamic therapy, indicating the role of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Metastasis in Breast Cancer
Ureido-substituted benzenesulfonamides have shown excellent inhibition of human carbonic anhydrases, including tumor-associated enzymes. One particular derivative significantly inhibited the formation of metastases by 4T1 mammary tumor cells, offering a novel approach to antimetastatic drug development (Pacchiano et al., 2011).
properties
IUPAC Name |
4-(benzenesulfonamidomethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c14-20(16,17)12-8-6-11(7-9-12)10-15-21(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGMACVQSZVIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonamidomethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

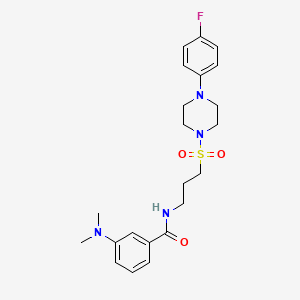
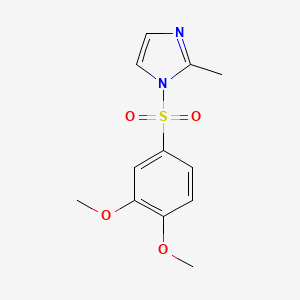
![(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B3011560.png)
![2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B3011562.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)
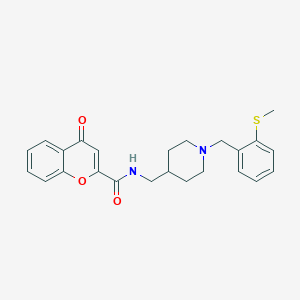
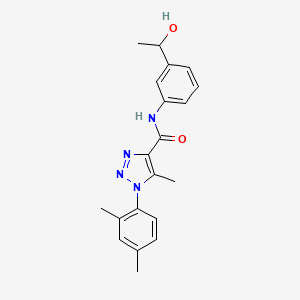

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)


